2-cyano-N-[(3-methylphenyl)methyl]acetamide
Description
2-Cyano-N-[(3-methylphenyl)methyl]acetamide is a cyanoacetamide derivative characterized by a benzyl group substituted with a methyl group at the meta position. The compound’s structure comprises a cyanoacetamide backbone (NC–CH2–C(=O)–NH–) attached to a 3-methylbenzyl moiety. This molecular architecture confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and a candidate for pharmacological studies.
Properties
IUPAC Name |
2-cyano-N-[(3-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9-3-2-4-10(7-9)8-13-11(14)5-6-12/h2-4,7H,5,8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWHQZSHUPEDRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-[(3-methylphenyl)methyl]acetamide typically involves the reaction of 3-methylbenzylamine with cyanoacetic acid or its esters. One common method is the direct treatment of 3-methylbenzylamine with methyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods
On an industrial scale, the synthesis may involve more efficient and scalable methods, such as continuous flow processes or solvent-free reactions. These methods aim to optimize yield and reduce production costs while maintaining the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-[(3-methylphenyl)methyl]acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyano group can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, to form a variety of derivatives.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium carbonate.
Solvents: Ethanol, methanol, dimethylformamide (DMF).
Catalysts: Triethylamine, ammonium acetate.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, such as pyridines and pyrazoles, which are of significant interest in medicinal chemistry .
Scientific Research Applications
2-cyano-N-[(3-methylphenyl)methyl]acetamide has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound and its derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Material Science:
Mechanism of Action
The mechanism of action of 2-cyano-N-[(3-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and acetamide groups play crucial roles in binding to these targets, leading to the modulation of biological pathways. For instance, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in disease progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Variations
Cyanoacetamide derivatives differ primarily in the substituents on the nitrogen atom. Below is a comparative analysis:
Physicochemical Properties
- Solubility : Methoxy-substituted derivatives (e.g., 3,5-dimethoxybenzyl) exhibit higher aqueous solubility due to polar groups, whereas halogenated or methylated analogs are more lipophilic .
- Melting Points : Ortho-substituted derivatives (e.g., 2-chlorophenyl) show higher melting points (e.g., 179–185°C) due to crystal packing efficiency, compared to meta-methyl analogs .
- NMR Shifts : The –CH2–CN proton resonates at δ ~3.3 ppm in DMSO-d₆, while aromatic protons vary based on substituents (e.g., δ 6.6–8.7 ppm) .
Stability and Reactivity
- Steric Effects : Ortho-substituted derivatives (e.g., 2-methylphenyl) display reduced reactivity in condensation reactions due to steric hindrance .
- Electronic Effects: Electron-withdrawing groups (e.g., –CF₃, –NO₂) increase the electrophilicity of the cyanoacetamide carbonyl, accelerating nucleophilic attacks .
Biological Activity
2-Cyano-N-[(3-methylphenyl)methyl]acetamide is a compound that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a cyano group and an acetamide moiety, suggest potential applications in drug development and synthesis of bioactive compounds. This article explores the biological activity of this compound, supported by various research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 174.203 g/mol. Its structure includes a cyano group () attached to an acetamide functional group, which influences its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail specific studies and findings related to its biological effects.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives related to this compound. Notably, derivatives demonstrated significant activity against several pathogens:
- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis.
- Biofilm Inhibition : The tested compounds displayed notable antibiofilm potential, outperforming standard antibiotics such as Ciprofloxacin in reducing biofilm formation.
- Hemolytic Activity : These derivatives exhibited low hemolytic activity (% lysis between 3.23% and 15.22%), indicating a favorable safety profile for further development .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays:
- Cytotoxicity Assays : Derivatives were screened against multiple cancer cell lines, showing IC50 values that indicate significant cytotoxic effects. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF7 | 4.2 |
| Compound B | NCI-H460 | 12.50 |
| Compound C | A549 | 26 |
These findings suggest that modifications to the core structure can enhance anticancer activity .
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets within cells:
- DNA Gyrase Inhibition : Some derivatives have been identified as potent inhibitors of DNA gyrase, an essential enzyme for DNA replication.
- Dihydrofolate Reductase (DHFR) Inhibition : Compounds demonstrated IC50 values ranging from 0.52 to 2.67 μM against DHFR, indicating their potential as antimetabolites in cancer therapy .
Case Studies
Several case studies highlight the effectiveness of this compound in therapeutic applications:
- Study on Antimicrobial Derivatives : A study assessed the antimicrobial properties of various derivatives, concluding that modifications could lead to compounds with enhanced efficacy against resistant strains.
- Anticancer Screening : Research involving different cancer cell lines revealed that certain derivatives not only inhibited cell growth but also induced apoptosis, suggesting their dual role in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
